

In Vitro Anti-Tumor Spectrum of BMS-310705: A Technical Overview

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B15567588

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Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.^{[1][2]} Developed by Bristol Myers Squibb, this compound demonstrated potent anti-tumor activity in preclinical studies.^{[1][3]} Its enhanced water solubility allows for a formulation without Cremophor, potentially reducing hypersensitivity reactions observed with other microtubule-targeting agents.^[4] Although its clinical development appears to have been discontinued, the preclinical data on BMS-310705 provides valuable insights into the therapeutic potential and mechanism of action of epothilone analogs.^{[1][4]} This document serves as an in-depth technical guide to the in vitro anti-tumor spectrum of BMS-310705, detailing its cytotoxic activity, mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: In Vitro Cytotoxicity

The in vitro anti-tumor activity of BMS-310705 has been evaluated against various human cancer cell lines. The compound has shown potent cytotoxicity, in some cases superior to other epothilones and taxanes.^[1] The available quantitative and semi-quantitative data are summarized in the tables below.

Cell Line	Cancer Type	IC50 (nM)	Comparative Data
KB-31	Cervical Cancer	0.8	More potent than Epothilone B (IC50 = 1.2 nM) in the same study.[4]

Table 1: Quantitative Cytotoxicity Data for BMS-310705

Cell Line	Cancer Type	Concentration (µM)	Effect on Cell Survival
OC-2	Ovarian Cancer (paclitaxel and platinum-refractory)	0.05	Significantly lower survival compared to paclitaxel.[5]
OC-2	Ovarian Cancer (paclitaxel and platinum-refractory)	0.1 - 0.5	85-90% reduction in cell survival.[1]
NSCLC-3	Non-Small Cell Lung Cancer	Not Specified	Cytotoxic effects observed.[1]
NSCLC-7	Non-Small Cell Lung Cancer	Not Specified	Cytotoxic effects observed.[1]

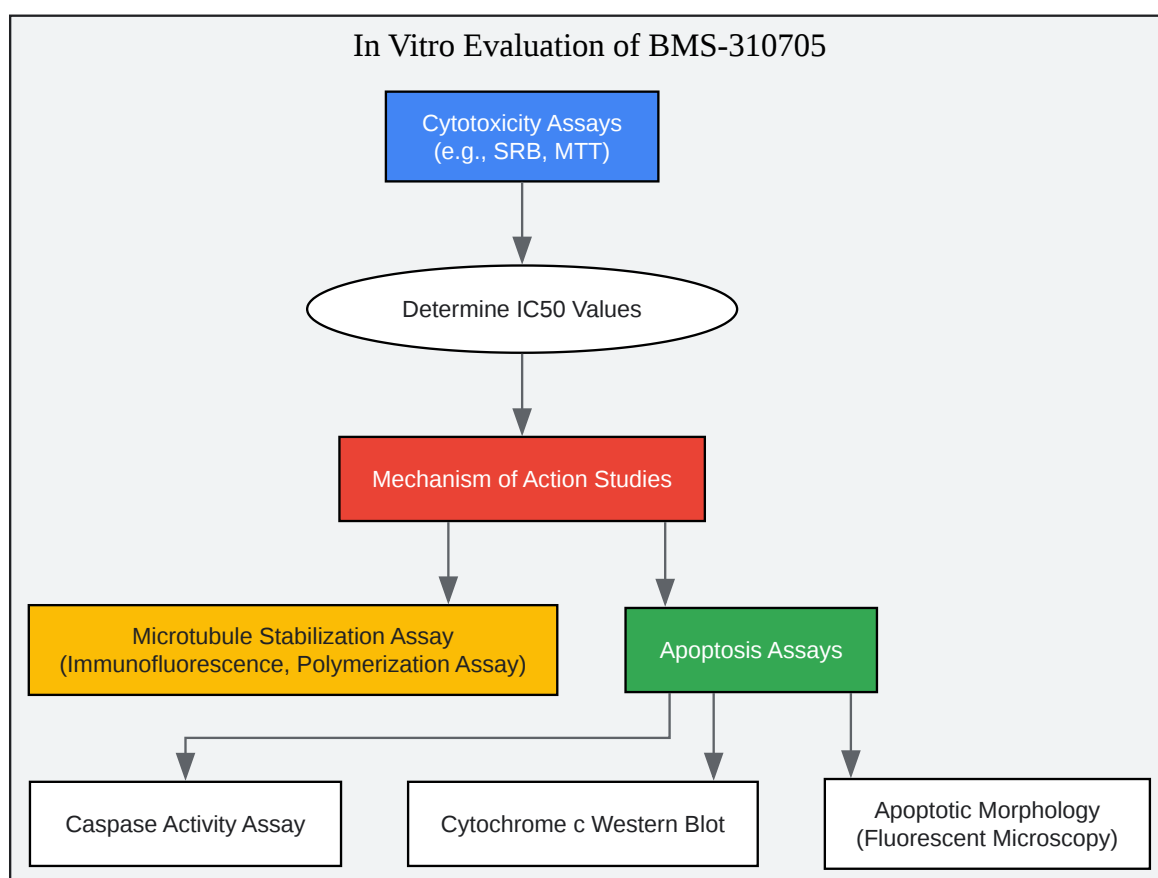
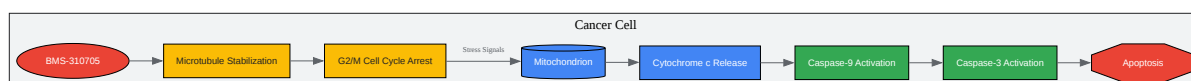
Table 2: Semi-Quantitative Cytotoxicity Data for BMS-310705

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to other epothilones and taxanes, BMS-310705's primary mechanism of action is the stabilization of microtubules.[6] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]

Studies have elucidated that BMS-310705 induces apoptosis primarily through the mitochondrial (intrinsic) pathway.[1][5] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][5]

Signaling Pathway Diagram



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